Desmethylnortriptyline
Desmethylnortriptyline
Desmethylnortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Desmethylnortriptyline is considered to be a practically insoluble (in water) and relatively neutral molecule. Desmethylnortriptyline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, desmethylnortriptyline is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
4444-42-2
VCID:
VC21073131
InChI:
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2
SMILES:
C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31
Molecular Formula:
C18H19N
Molecular Weight:
249.3 g/mol
Desmethylnortriptyline
CAS No.: 4444-42-2
Cat. No.: VC21073131
Molecular Formula: C18H19N
Molecular Weight: 249.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Desmethylnortriptyline belongs to the class of organic compounds known as dibenzocycloheptenes. Dibenzocycloheptenes are compounds containing a dibenzocycloheptene moiety, which consists of two benzene rings connected by a cycloheptene ring. Desmethylnortriptyline is considered to be a practically insoluble (in water) and relatively neutral molecule. Desmethylnortriptyline has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, desmethylnortriptyline is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 4444-42-2 |
| Molecular Formula | C18H19N |
| Molecular Weight | 249.3 g/mol |
| IUPAC Name | 3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine |
| Standard InChI | InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 |
| Standard InChI Key | PTQFRALDEONNOA-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 |
| Canonical SMILES | C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 |
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